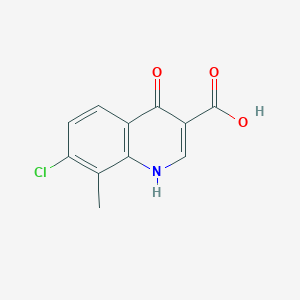

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a solid compound with a crystalline form ranging from white to light yellow . It has a low solubility at room temperature, insoluble in water but soluble in some organic solvents such as ethanol and dimethyl sulfoxide . It is an organic acid that can produce protons. It has strong acidity and can react with bases to produce corresponding salts .

Molecular Structure Analysis

The molecular weight of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is 193.63 . The compound’s structure can be represented by the SMILES string: CC1=C(C=CC2=C(C=CN=C12)O)Cl . Further analysis of its structure can be obtained from its NMR data .Physical And Chemical Properties Analysis

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has a density of 1.5±0.1 g/cm³ . It has a boiling point of 409.0±45.0 °C at 760 mmHg . The compound has a molar refractivity of 57.3±0.3 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique

Photophysical Properties and Applications

Phosphorescent emissions and photophysical properties of copper(I) complexes, including those bearing hydroxyquinoline carboxylic acid analog ligands, have been extensively studied. These complexes exhibit extraordinary photophysical properties, with one showing an emission quantum yield of 4.67% and an excited life time of 1.88 ms in the solid state, which extends up to 6.7 ms in frozen solutions. The emission properties are significantly influenced by the nature of the solvent, with coordinating solvents like acetonitrile quenching the charge transfer emission on a microsecond scale (Małecki et al., 2015).

Spectroelectrochemistry of Hydroxyquinolines

The electrochemistry and spectroelectrochemistry of bioactive hydroxyquinolines, including derivatives of hydroxyquinoline carboxylic acids, have been investigated. These studies shed light on their oxidation mechanisms in aprotic environments, demonstrating unexpected protonation during oxidation processes. This research has implications for understanding the electron transfer efficiency of hydroxyquinolines in biological systems and offers insights into their potential antioxidant or prooxidative effects, depending on the distributive status in reaction systems (Sokolová et al., 2015).

Antioxidant vs. Prooxidative Effects

A study focused on the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, on free-radical-initiated hemolysis of erythrocytes. The research found that these compounds could act as either antioxidants or prooxidants, influenced by their distributive status in the reaction system. This investigation provides critical insights into the potential therapeutic applications of hydroxyquinoline derivatives as antioxidant drugs, highlighting the importance of their molecular structure and distributive status in determining their effects on lipid peroxidation and cell membrane integrity (Liu et al., 2002).

Safety And Hazards

As an organic compound, 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has certain toxicity and should be handled with care to avoid contact with skin, eyes, and mucous membranes . Appropriate personal protective equipment, including laboratory gloves, goggles, and lab coats, should be worn during handling . Eating and smoking are strictly prohibited during operation .

Propriétés

IUPAC Name |

7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGXAPARJYAEQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303260 |

Source

|

| Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

CAS RN |

405923-50-4 |

Source

|

| Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1296263.png)

![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)

![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)